molecular formula C18H14ClN3OS B2875070 4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361168-60-7

4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2875070
CAS RN: 361168-60-7
M. Wt: 355.84
InChI Key: UHYOJLQGHYQYCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct synthesis method available for this specific compound, it might be synthesized using methods similar to those used for related compounds. For instance, 5-amino-pyrazoles have been used as synthetic building blocks in the synthesis of diverse heterocyclic compounds . Another method involves the reaction of β-ketonitriles with hydrazines . Additionally, organolithium reagents have been used in the synthesis of pyrimidine derivatives .

Scientific Research Applications

Synthesis of Thienopyrimidine Derivatives

The compound serves as a versatile synthon in the synthesis of thieno[3,2-d]pyrimidine derivatives. These derivatives are of interest due to their diverse biological activities, which include potential therapeutic applications . The process involves heating thiophene-2-carboxamides in formic acid, leading to the formation of thienopyrimidin-4-ones, which have shown promise in medicinal chemistry.

Antimicrobial Activity

Thieno[3,4-c]pyrazol derivatives, such as the compound , have been used to create new molecules with antimicrobial properties . The structural motif of the compound allows for the synthesis of novel functionalized thiadiazoles and thiazoles, which are then evaluated for their antibacterial and antifungal activities.

Anti-inflammatory and Antipsychotic Applications

Compounds containing the thiophene nucleus, like our subject compound, are reported to possess anti-inflammatory and antipsychotic properties . This makes them valuable in the development of new drugs targeting these specific health issues.

Kinase Inhibition

The compound’s structure is conducive to the synthesis of kinase inhibitors . Kinases are enzymes that play a crucial role in various cellular processes, and their inhibition can be beneficial in treating diseases like cancer.

Anticancer Agents

The compound’s derivatives have been explored for their potential as anticancer agents. The synthesis of related thieno[3,2-d]pyrimidine-7-carbonitriles, which have shown anticancer activity, is one such application .

Material Science Applications

Beyond biomedical applications, the compound’s derivatives have also found use in material science. Their unique properties can contribute to the development of new materials with specific desired characteristics .

properties

IUPAC Name

4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3OS/c19-13-8-6-12(7-9-13)18(23)20-17-15-10-24-11-16(15)21-22(17)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYOJLQGHYQYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide

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